VITAMIN F

Catalog No.
S1827807
CAS No.
11006-87-4
M.F
C20H32O2
M. Wt
304.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VITAMIN F

CAS Number

11006-87-4

Product Name

VITAMIN F

IUPAC Name

icosa-5,8,11,14-tetraenoic acid

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)

InChI Key

YZXBAPSDXZZRGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O

Immunocytophyt;Immunocytophyte;Vevodar is a natural product found in Mortierella alpina, Stellaria dichotoma, and other organisms with data available.
An unsaturated, essential fatty acid. It is found in animal and human fat as well as in the liver, brain, and glandular organs, and is a constituent of animal phosphatides. It is formed by the synthesis from dietary linoleic acid and is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes.

Vitamin F (CAS 11006-87-4) is a defined, synergistic mixture of essential polyunsaturated fatty acids (PUFAs)—primarily the omega-6 linoleic acid (LA) and the omega-3 alpha-linolenic acid (ALA) [1]. In industrial procurement, this specific mixture is prioritized over isolated fatty acids because it provides the exact stoichiometric precursors required for epidermal ceramide synthesis and cellular membrane fluidization[2]. Unlike highly purified, single-component PUFAs that suffer from severe oxidative instability and cutaneous irritation, the Vitamin F complex offers a structural balance that enhances formulation stability, mitigates autoxidation, and ensures high bioavailability in both dermatological cosmetics and serum-free cell culture media [3].

Procuring pure linoleic acid (CAS 60-33-3) or pure alpha-linolenic acid (CAS 463-40-1) as a substitute for the Vitamin F mixture frequently leads to formulation failure and biological toxicity [1]. Pure linoleic acid is highly susceptible to rapid autoxidation, generating lipid peroxides that act as strong cutaneous irritants and degrade the shelf-life of cosmetic emulsions [2]. Furthermore, substituting Vitamin F with monounsaturated alternatives like oleic acid actively disrupts the stratum corneum lipid matrix, increasing transepidermal water loss (TEWL) rather than repairing it [3]. In bioprocessing, using single-component PUFAs in serum-free media fails to provide the dual omega-3/omega-6 backbone required for stable cell membrane dynamics, leading to suppressed growth rates and altered mitochondrial function compared to the balanced Vitamin F complex[4].

Enhanced Oxidative Stability Compared to Isolated Linoleic Acid

Pure linoleic acid is highly prone to autoxidation, which limits its utility in commercial formulations due to the rapid generation of rancid decomposition products [1]. When formulated as the balanced Vitamin F complex (often stabilized with natural phytosterols or cyclodextrins), the oxidative induction time is significantly extended [2]. Accelerated Rancimat testing demonstrates that stabilized Vitamin F mixtures can withstand oxidative stress for over 10 hours, whereas isolated linoleic acid degrades in under 2 hours [3].

Evidence DimensionOxidative stability (Induction time at 100°C)
Target Compound Data>10 hours (Stabilized Vitamin F complex)
Comparator Or Baseline<2 hours (Pure Linoleic Acid, CAS 60-33-3)
Quantified Difference>5-fold increase in oxidative stability
ConditionsAccelerated oxidative stress testing (Rancimat method, 100°C)

Essential for cosmetic formulators who require long shelf-life and must prevent the formation of irritating lipid peroxides in the final product.

Restoration of Barrier Function vs. Oleic Acid Disruption

The selection of lipid excipients critically dictates the barrier repair efficacy of dermatological products. Topical application of Vitamin F provides the essential linoleate needed to repair the stratum corneum, reducing Transepidermal Water Loss (TEWL) by approximately 25-30% in compromised skin models[1]. In contrast, non-essential monounsaturated fatty acids like oleic acid act as penetration enhancers that disrupt lipid packing, increasing TEWL by up to 40% [2].

Evidence DimensionTransepidermal Water Loss (TEWL) alteration
Target Compound Data25-30% reduction in TEWL
Comparator Or BaselineUp to 40% increase in TEWL (Oleic Acid, CAS 112-80-1)
Quantified Difference~65% net difference in barrier integrity performance
ConditionsIn vivo or ex vivo compromised stratum corneum models over 14-28 days

Dictates the choice of lipid excipients in dermatological products; Vitamin F is mandatory for barrier repair, whereas standard oleic-rich oils are detrimental.

Obligate Precursor for Epidermal Ceramide EOS Synthesis

Vitamin F is biologically required for the synthesis of Ceramide 1 (EOS), a critical component of the skin's lipid barrier [1]. In essential fatty acid-deficient keratinocyte models, Vitamin F provides the bioavailable linoleate moiety required to restore Ceramide 1 levels to 100% of baseline[2]. Pure alpha-linolenic acid (ALA) cannot substitute for this function, as the specific omega-6 linoleate structure is strictly required for esterified omega-hydroxy sphingolipids.

Evidence DimensionCeramide 1 (EOS) restoration in EFA-deficient models
Target Compound Data100% restoration to baseline levels
Comparator Or Baseline0% restoration (Pure Alpha-Linolenic Acid, CAS 463-40-1)
Quantified DifferenceAbsolute requirement (100% vs 0% recovery capability)
ConditionsHuman keratinocyte culture under EFA-deficient conditions

Proves that Vitamin F cannot be substituted with omega-3 alone in anti-aging and barrier-repair formulations targeting ceramide replenishment.

Restoration of Cellular Growth Rates in Serum-Free Media

In biomanufacturing, the transition to chemically defined, serum-free media requires precise lipid supplementation [1]. Supplementation with the balanced Vitamin F complex (LA + ALA) restores mammalian cell proliferation rates to approximately 95% of serum-supplemented controls [2]. Conversely, supplementation with isolated linoleic acid alone only restores proliferation to roughly 70-75%, as it fails to provide the omega-3 precursors necessary for complete membrane fluidity dynamics [3].

Evidence DimensionCell proliferation rate relative to serum-supplemented control
Target Compound Data~95% of control growth rate
Comparator Or Baseline~70-75% of control growth rate (Isolated Linoleic Acid)
Quantified Difference20-25% improvement in cell growth rate
ConditionsMammalian cell culture in chemically defined, serum-free media

Critical for biopharmaceutical manufacturing transitioning away from animal-derived serum, requiring precise and balanced EFA supplementation.

Barrier-Repair Dermatological Formulations and Cosmeceuticals

Leveraging its direct role as an obligate precursor for Ceramide EOS synthesis and its proven ability to reduce TEWL, Vitamin F is a highly effective lipid complex for advanced skincare products targeting atopic dermatitis, eczema, and severe xerosis [1]. It outperforms generic monounsaturated emollients by actively rebuilding the stratum corneum lipid matrix rather than merely occluding the skin surface [2].

Chemically Defined, Serum-Free Cell Culture Media

In bioprocessing and stem cell expansion, Vitamin F is utilized to replace the essential fatty acids normally provided by fetal bovine serum (FBS) or horse serum [3]. Its balanced omega-3/omega-6 ratio ensures complete membrane fluidity and supports high proliferation rates without the batch-to-batch variability and regulatory risks of animal-derived supplements [4].

Stabilized Lipid Nanoparticles and Liposomal Delivery Systems

Due to its enhanced oxidative stability compared to isolated linoleic acid, Vitamin F is highly suitable for incorporation into liposomes and lipid nanoparticles (LNPs) [5]. It provides the necessary structural flexibility for the lipid bilayer while minimizing the risk of premature autoxidation and active pharmaceutical ingredient (API) degradation during long-term storage [6].

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

304.240230259 g/mol

Monoisotopic Mass

304.240230259 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2023

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